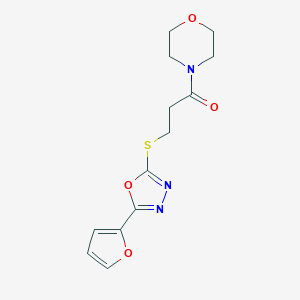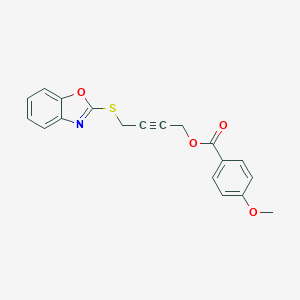![molecular formula C16H14ClNO3 B285743 3-[2-(2-Chloro-phenoxy)-ethyl]-5-methyl-3H-benzooxazol-2-one](/img/structure/B285743.png)
3-[2-(2-Chloro-phenoxy)-ethyl]-5-methyl-3H-benzooxazol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(2-Chloro-phenoxy)-ethyl]-5-methyl-3H-benzooxazol-2-one, commonly known as Clomeleon, is a genetically encoded fluorescent protein that is widely used in scientific research. Clomeleon is a calcium-sensitive protein that allows researchers to monitor calcium concentrations in living cells. It has become an essential tool for studying various physiological processes, including neuronal activity, muscle contraction, and cell signaling.
Mécanisme D'action
Clomeleon works by changing its fluorescence in response to changes in calcium concentration. When calcium binds to calmodulin, the fluorescence of YFP is quenched, while the fluorescence of GFP is enhanced. This change in fluorescence can be detected using fluorescence microscopy, allowing researchers to monitor calcium concentrations in living cells.
Biochemical and Physiological Effects
Clomeleon has been shown to have no significant effects on cell viability or function. It does not interfere with calcium signaling pathways or other physiological processes. However, the expression of Clomeleon in cells can affect the expression of other genes, which may have unintended effects on cellular function.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of Clomeleon is its ability to monitor calcium concentrations in living cells. This allows researchers to study physiological processes in real-time and to investigate the effects of drugs on calcium signaling. Clomeleon is also relatively easy to use and can be expressed in a wide variety of cell types.
One limitation of Clomeleon is that it requires the use of recombinant DNA technology, which can be time-consuming and expensive. Additionally, the expression of Clomeleon in cells can affect the expression of other genes, which may have unintended effects on cellular function. Finally, Clomeleon is not suitable for use in vivo, as it cannot penetrate cell membranes and is rapidly degraded in the bloodstream.
Orientations Futures
There are several future directions for the use of Clomeleon in scientific research. One area of interest is the development of new calcium-sensitive proteins that can monitor other physiological processes, such as pH and membrane potential. Another area of interest is the development of new methods for delivering Clomeleon to cells, such as the use of nanoparticles or viral vectors. Finally, there is interest in using Clomeleon to study the effects of drugs on calcium signaling in disease models, such as cancer and neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of Clomeleon involves the use of recombinant DNA technology. The protein is created by fusing two fluorescent proteins, green fluorescent protein (GFP) and yellow fluorescent protein (YFP), with a calcium-binding protein called calmodulin. The resulting protein is then expressed in cells using a viral vector or transfection.
Applications De Recherche Scientifique
Clomeleon is widely used in scientific research to monitor calcium concentrations in living cells. It has been used to study various physiological processes, including neuronal activity, muscle contraction, and cell signaling. Clomeleon has also been used to study the effects of drugs on calcium signaling and to investigate the role of calcium in disease processes.
Propriétés
Formule moléculaire |
C16H14ClNO3 |
|---|---|
Poids moléculaire |
303.74 g/mol |
Nom IUPAC |
3-[2-(2-chlorophenoxy)ethyl]-5-methyl-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C16H14ClNO3/c1-11-6-7-15-13(10-11)18(16(19)21-15)8-9-20-14-5-3-2-4-12(14)17/h2-7,10H,8-9H2,1H3 |
Clé InChI |
JAWJIIHSSWATGM-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)OC(=O)N2CCOC3=CC=CC=C3Cl |
SMILES canonique |
CC1=CC2=C(C=C1)OC(=O)N2CCOC3=CC=CC=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]thio}-3,3-dimethyl-2-butanone](/img/structure/B285661.png)
![2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B285662.png)
![2-{[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]thio}-1-(4-phenoxyphenyl)ethanone](/img/structure/B285665.png)
![N-(2-chlorophenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B285666.png)
![N-(tert-butyl)-3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide](/img/structure/B285667.png)
![N-(4-Chloro-phenyl)-3-(5-furan-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-propionamide](/img/structure/B285671.png)
![3-(5-Furan-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-N-phenyl-propionamide](/img/structure/B285673.png)

![N-ethyl-3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide](/img/structure/B285676.png)
![N,N-diethyl-3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}propanamide](/img/structure/B285677.png)
![4-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-ynyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B285682.png)


![4-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-ynyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B285693.png)